

# Spectroscopic Profile of 2-Ethylbutyric Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylbutyric acid

Cat. No.: B031108

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## Introduction

**2-Ethylbutyric acid** (also known as 2-ethylbutanoic acid) is a branched-chain carboxylic acid with the chemical formula  $C_6H_{12}O_2$ . It is of interest to researchers in various fields, including drug development and metabolomics. This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethylbutyric acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the general analytical workflow are also presented to aid researchers in their understanding and application of this data.

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-ethylbutyric acid** in a structured format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **2-ethylbutyric acid** are summarized below.

#### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.0	Singlet (broad)	1H	-COOH
~2.2 - 2.3	Quintet	1H	-CH-
~1.5 - 1.7	Multiplet	4H	-CH <sub>2</sub> -
~0.9	Triplet	6H	-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~183	Quaternary	-COOH
~48	Tertiary	-CH-
~25	Secondary	-CH <sub>2</sub> -
~12	Primary	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-ethylbutyric acid** are presented below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
2500-3300	Strong, Broad	O-H	Stretching
2965, 2935, 2878	Strong	C-H	Stretching
1705	Strong	C=O	Stretching
1465	Medium	C-H	Bending
1240	Medium	C-O	Stretching
935	Medium, Broad	O-H	Bending (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

### Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
116	~5	$[M]^+$ (Molecular Ion)
88	100	$[M - C_2H_4]^+$
73	~70	$[M - C_3H_7]^+$ or $[COOCH(CH_3)]^+$
43	~95	$[C_3H_7]^+$

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

## NMR Spectroscopy

**Sample Preparation:** A small amount of **2-ethylbutyric acid** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $CDCl_3$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).

**$^1H$  NMR Acquisition:** The  $^1H$  NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

**$^{13}C$  NMR Acquisition:** The  $^{13}C$  NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus, a larger number of scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

## Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

**Sample Preparation:** A single drop of neat **2-ethylbutyric acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

**Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

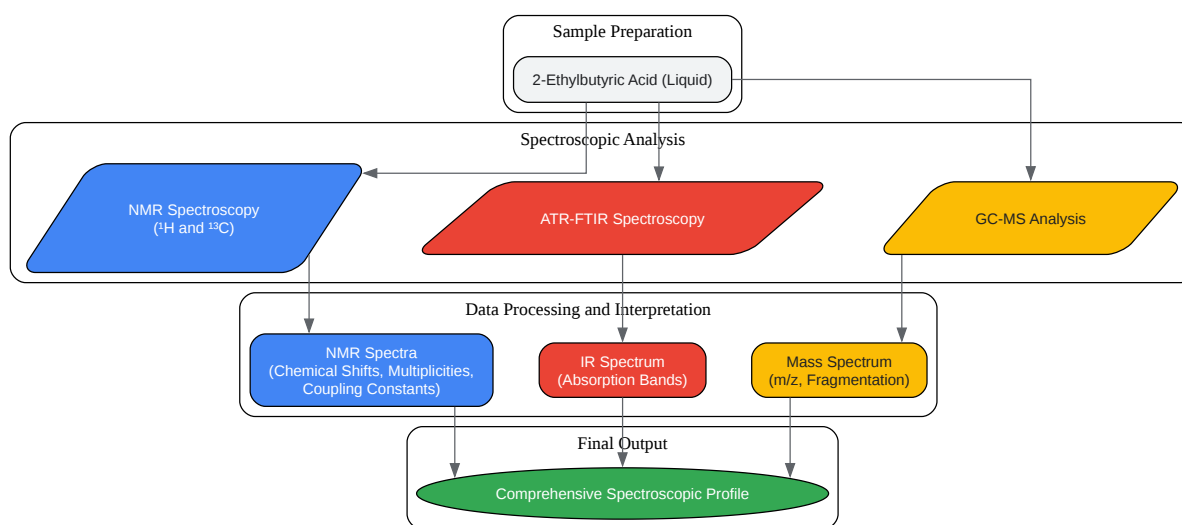
**Sample Preparation:** For analysis of the underivatized acid, a dilute solution of **2-ethylbutyric acid** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

**GC-MS System and Conditions:**

- **Gas Chromatograph:** Equipped with a capillary column suitable for the analysis of volatile organic acids (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).
- **Injector:** Split/splitless injector, typically operated in split mode with a high split ratio to handle the neat sample. The injector temperature is usually set to  $250\text{ }^{\circ}\text{C}$ .
- **Oven Temperature Program:** A typical program starts at a low temperature (e.g.,  $50\text{ }^{\circ}\text{C}$ ), holds for a few minutes, and then ramps up to a final temperature of around  $250\text{ }^{\circ}\text{C}$ .
- **Mass Spectrometer:** Operated in electron ionization (EI) mode at  $70\text{ eV}$ . The mass range scanned is typically from  $m/z\ 35$  to  $200$ .

## Workflow Visualization

The general workflow for the spectroscopic analysis of a liquid sample like **2-ethylbutyric acid** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **2-Ethylbutyric acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbutyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031108#spectroscopic-data-for-2-ethylbutyric-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b031108#spectroscopic-data-for-2-ethylbutyric-acid-nmr-ir-ms)

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